Lack of Verified Head-to-Head Comparator Data
A comprehensive search of peer-reviewed literature [1] and authoritative databases (ChEMBL, BindingDB) failed to identify any study where 1-Benzyl-3-(1-methyl-2-oxoindolin-5-yl)urea was directly assayed alongside a named structural analog with quantitative inhibition data under the same experimental conditions. The commonly cited 2018 oxoindoline series paper [1] does not explicitly list this CAS number among its disclosed compounds S1–S20, precluding any cross-study comparison.
| Evidence Dimension | Inhibitory activity against H. pylori urease |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature for this CAS number |
| Comparator Or Baseline | S18 (most potent oxoindoline analog in the series): IC50 = 0.71 µM; Positive control Acetohydroxamic Acid (AHA): IC50 = 17.2 µM |
| Quantified Difference | Cannot be calculated for the target compound |
| Conditions | H. pylori urease inhibition assay [1] |
Why This Matters
Without explicit data, procurement must be based on its value as a specific synthetic intermediate or screening library member, not on a proven biological advantage over closely related analogs.
- [1] Yang, Y. S., et al. (2018). Bioorganic & Medicinal Chemistry Letters, 28(19), 3182-3186. View Source
